

An In-depth Technical Guide to Methylphenylsilane (CAS Number 766-08-5)

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Compound of Interest

Compound Name: Methylphenylsilane

Cat. No.: B1236316

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of **methylphenylsilane** (CAS 766-08-5), a versatile organosilicon compound. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science. This document details the physicochemical and spectroscopic properties of **methylphenylsilane**, presents established experimental protocols for its synthesis and key reactions, and explores its reaction mechanisms. All quantitative data is summarized in structured tables for ease of reference, and key experimental workflows and reaction pathways are visualized using diagrams.

Core Properties of Methylphenylsilane

Methylphenylsilane is a colorless liquid with a characteristic aromatic odor. Its fundamental properties are summarized in the tables below, compiled from various sources.

Physicochemical Properties

Property	Value	Reference
CAS Number	766-08-5	N/A
Molecular Formula	C ₇ H ₁₀ Si	N/A
Molecular Weight	122.24 g/mol	N/A
Appearance	Colorless liquid	N/A
Density	0.889 g/mL at 25 °C	[1]
Boiling Point	140-143 °C at 751 mmHg	[1]
Melting Point	-107.8 °C	N/A
Flash Point	25 °C (77 °F)	[1]
Refractive Index (n ²⁰ /D)	1.506	[1]
Solubility	Soluble in ethyl acetate, diethyl ether, dichloromethane	N/A

Spectroscopic Data

The spectroscopic data for **methylphenylsilane** are crucial for its identification and characterization.

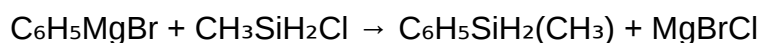
Spectroscopy	Characteristic Peaks / Features	Reference
^1H NMR	Phenyl protons: multiplet, ~7.3-7.6 ppm; Si-H protons: ~4.3 ppm; Methyl protons: ~0.3 ppm	N/A
^{13}C NMR	Estimated values based on analogous compounds: Aromatic carbons: ~128-135 ppm; Methyl carbon: ~ -5 ppm	[2][3][4][5][6]
Infrared (IR)	Si-H stretch: ~2100 cm^{-1} ; Si-C stretch: ~750 cm^{-1} ; Aromatic C-H stretch: ~3000-3100 cm^{-1} ; C=C aromatic ring stretch: ~1400-1600 cm^{-1}	N/A
Mass Spectrometry (EI)	Molecular ion (M^+) at m/z 122. Fragmentation involves loss of H, CH_3 , and rearrangement to form various silicon-containing cations.	[7]

Synthesis and Handling

Synthesis of Methylphenylsilane via Grignard Reaction

While a specific detailed protocol for **methylphenylsilane** is not readily available in the searched literature, a general and reliable method involves the reaction of a phenyl Grignard reagent with a suitable chlorosilane. The following is a representative protocol adapted from the synthesis of a similar compound, (chloromethyl)dimethylphenylsilane.[1]

Reaction Scheme:



Experimental Protocol:

- Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is required. All glassware must be thoroughly dried before use.
- Reagents:
 - Magnesium turnings
 - Bromobenzene
 - Anhydrous diethyl ether or tetrahydrofuran (THF)
 - Methyldichlorosilane ($\text{CH}_3\text{SiHCl}_2$)
- Procedure:
 - Prepare the phenylmagnesium bromide Grignard reagent by reacting magnesium turnings with bromobenzene in anhydrous diethyl ether or THF.[8]
 - Once the Grignard reagent is formed, cool the flask in an ice bath.
 - Slowly add a solution of methyldichlorosilane in the same anhydrous solvent to the Grignard reagent via the dropping funnel with vigorous stirring. The reaction is exothermic.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
 - The reaction is quenched by carefully adding a saturated aqueous solution of ammonium chloride.
 - The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
 - The combined organic layers are dried over anhydrous sodium sulfate.
 - The solvent is removed by rotary evaporation.
 - The crude product is purified by fractional distillation under reduced pressure.

Safe Handling and Disposal

Methylphenylsilane is a flammable liquid and should be handled with appropriate safety precautions.^[9]

- Handling:
 - Work in a well-ventilated fume hood.
 - Keep away from heat, sparks, and open flames.
 - Ground all equipment to prevent static discharge.
 - Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.^{[10][11]}
- Storage:
 - Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents and water.
- Disposal:
 - Unused or waste material should be treated as hazardous waste. Small amounts can be carefully quenched by slow addition to a suitable solvent like isopropanol, followed by methanol and then water.^[12] The resulting mixture should be neutralized and disposed of according to local regulations.

Chemical Reactivity and Applications

Methylphenylsilane is a valuable reagent in organic synthesis, primarily due to the reactivity of its Si-H bond.

Hydrosilylation Reactions

Hydrosilylation is the addition of a Si-H bond across an unsaturated bond, such as an alkene or alkyne. This reaction is a powerful tool for the formation of carbon-silicon bonds. While a

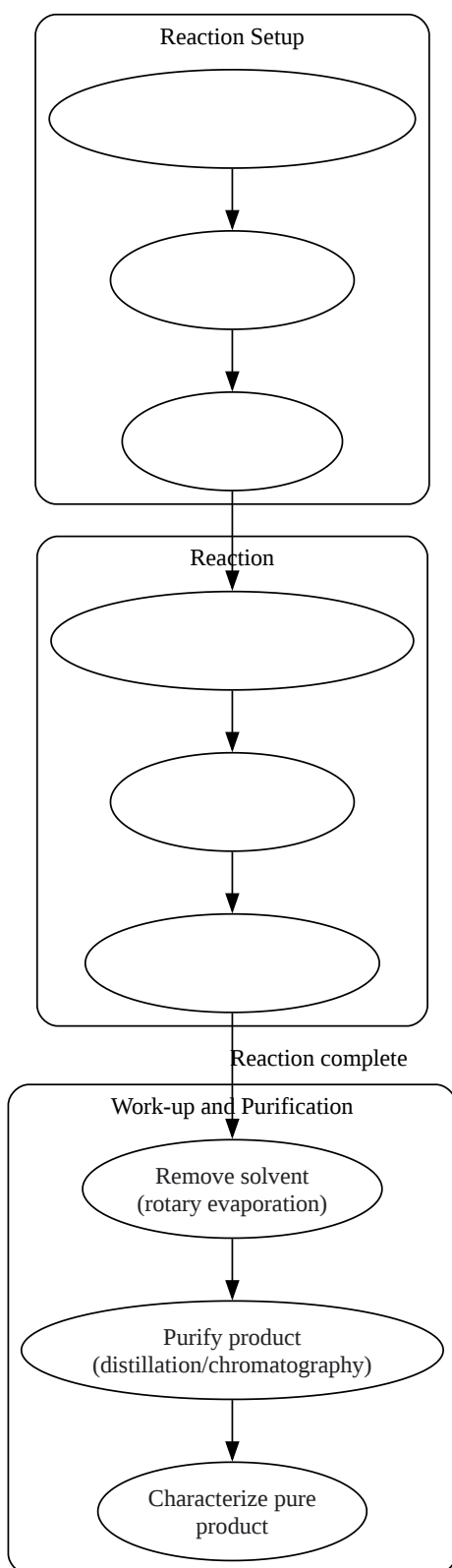
specific protocol for **methylphenylsilane** was not found, the following is a general procedure for platinum-catalyzed hydrosilylation of an alkene.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Reaction Scheme:



Experimental Protocol:

- Apparatus: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.
- Reagents:
 - Alkene (e.g., 1-octene)
 - **Methylphenylsilane**
 - Platinum catalyst (e.g., Karstedt's catalyst, Speier's catalyst)
 - Anhydrous solvent (e.g., toluene, THF)
- Procedure:
 - To a solution of the alkene in the anhydrous solvent, add the platinum catalyst.
 - Slowly add **methylphenylsilane** to the mixture at room temperature. The reaction is often exothermic.
 - The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by GC or TLC).
 - The solvent is removed under reduced pressure.
 - The product is purified by distillation or column chromatography.

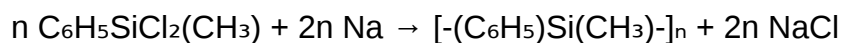


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Wurtz-Type Coupling for Polysilane Synthesis

Methylphenylsilane can be a precursor to dichloro**methylphenylsilane**, which is a monomer for the synthesis of poly(**methylphenylsilane**) via Wurtz-type reductive coupling.^[18]

Reaction Scheme (for the polymerization step):



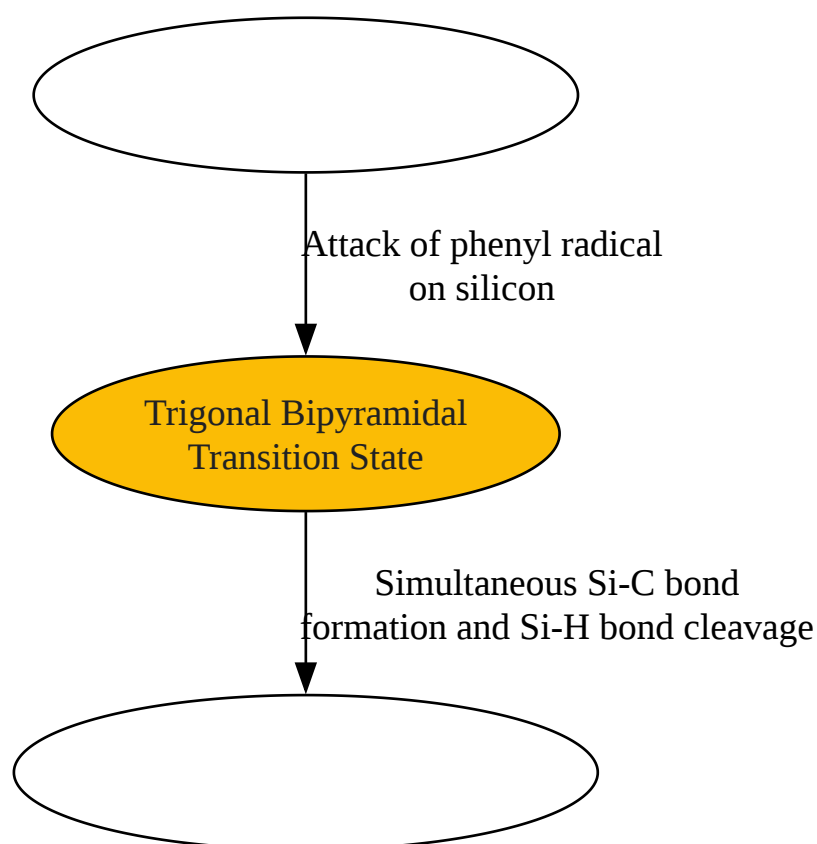
Experimental Protocol:

- Apparatus: A three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.
- Reagents:
 - Dichloro**methylphenylsilane**
 - Sodium metal dispersion
 - Anhydrous toluene
- Procedure:
 - A dispersion of sodium metal in anhydrous toluene is prepared in the reaction flask and heated to reflux.
 - A solution of dichloro**methylphenylsilane** in anhydrous toluene is added dropwise to the refluxing sodium dispersion with vigorous stirring.
 - The reaction mixture is refluxed for several hours.
 - After cooling to room temperature, the excess sodium is destroyed by the careful addition of a quenching agent (e.g., isopropanol).
 - The reaction mixture is filtered to remove sodium chloride.
 - The polymer is precipitated by adding the filtrate to a non-solvent (e.g., methanol).

- The precipitated polymer is collected by filtration and dried under vacuum.

Electrophilic and Radical Substitution Reactions

The phenyl group in **methylphenylsilane** can undergo electrophilic and radical substitution reactions. In electrophilic aromatic substitution, the silyl group can direct the incoming electrophile.^{[19][20][21]} The Si-H bond is also susceptible to radical abstraction. A proposed mechanism for the reaction of a phenyl radical with a silane involves a radical substitution pathway.^{[22][23]}



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Thermal Stability

While specific thermogravimetric analysis (TGA) data for **methylphenylsilane** was not found in the reviewed literature, studies on analogous phenylsilanes and their polymers provide insights into their thermal stability. The pyrolysis of phenylhydrosilanes generally proceeds via second-order bimolecular reactions.^[24] The thermal decomposition of poly(methylphenylsiloxane) shows that the degradation products include cyclic siloxanes and benzene.^[25] The thermal

stability is influenced by the number of phenyl groups attached to the silicon atom, with an increase in phenyl groups generally leading to a higher activation energy for decomposition.

[24]

Conclusion

Methylphenylsilane is a key organosilicon compound with a rich chemistry that makes it a valuable tool in both academic research and industrial applications. Its utility as a precursor for polymers and as a reagent in organic synthesis, particularly in hydrosilylation reactions, is well-established. This guide has provided a detailed overview of its properties, synthesis, handling, and reactivity, offering a solid foundation for its use in the laboratory. Further research into its specific reaction kinetics and the development of more detailed experimental protocols will continue to expand its applications in materials science and drug development.

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